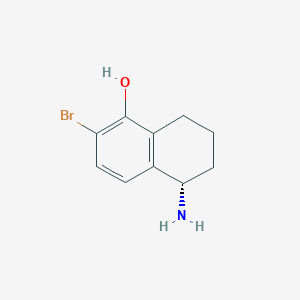
(S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes an amino group, a bromine atom, and a hydroxyl group attached to a tetrahydronaphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-1-ol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) are used under basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-bromo-1-naphthol: Similar structure but lacks the tetrahydro ring.
5-Amino-2-chloro-5,6,7,8-tetrahydronaphthalen-1-ol: Chlorine atom instead of bromine.
5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-amine: Amine group instead of hydroxyl group.
Uniqueness
(S)-5-Amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the combination of its chiral center, bromine atom, and hydroxyl group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
(5S)-5-amino-2-bromo-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-5-4-6-7(10(8)13)2-1-3-9(6)12/h4-5,9,13H,1-3,12H2/t9-/m0/s1 |
InChI Key |
VOQWSVOUJNAREF-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)O)N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Br)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















